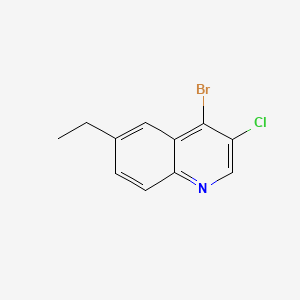

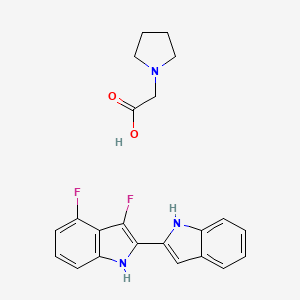

![molecular formula C13H17BrN2O B578516 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole CAS No. 1314988-54-9](/img/structure/B578516.png)

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

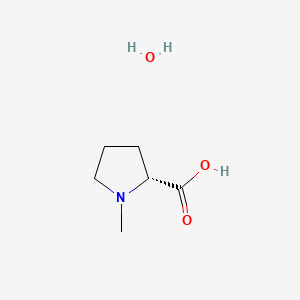

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole is a type of organic compound that belongs to the class of imidazoles . It has a molecular weight of 253.14 . The IUPAC name for this compound is 5-bromo-1-tert-butyl-1H-benzimidazole .

Synthesis Analysis

Imidazoles, including this compound, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications

Synthetic Pathways and CNS Drug Development

Research has demonstrated that benzimidazole derivatives, such as albendazole and euconazole, have significant CNS side effects when used in chemotherapy treatments. This has led to an interest in modifying these compounds to develop more potent CNS drugs, leveraging common synthesis pathways and the potential for CNS penetration and activity enhancement through structural modifications. The aim is to address the increasing incidence of challenging new CNS diseases by synthesizing more effective therapeutic agents (S. Saganuwan, 2020).

Antioxidant Properties and Environmental Impact

Synthetic phenolic antioxidants (SPAs), which may include structural motifs similar to "5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole," are extensively used in industrial and commercial products to extend shelf life. The environmental occurrence, human exposure, and toxicity of SPAs have been the subject of recent studies, highlighting the need for understanding their impact and developing compounds with lower toxicity and environmental persistence (Runzeng Liu & S. Mabury, 2020).

Antitumor Activity

Imidazole derivatives, including benzimidazole and its structural variants, have been reviewed for their antitumor activities. These compounds exhibit a broad spectrum of biological properties, making them potential candidates for the development of new antitumor drugs and compounds with diverse biological effects (M. Iradyan et al., 2009).

Therapeutic Potential

Benzimidazole derivatives are recognized for their wide range of pharmacological activities, including antimicrobial, antiviral, antiparasitic, and anticancer effects. The diversity of substituents around the benzimidazole nucleus can lead to pharmacologically active compounds of therapeutic interest. This versatility underscores the potential of "this compound" in drug development and highlights the ongoing research into benzimidazole-based therapeutics (R. Babbar et al., 2020).

Mechanism of Action

Target of Action

It is known that imidazole derivatives have a broad range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

properties

IUPAC Name |

5-bromo-1-tert-butyl-6-ethoxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-5-17-12-7-11-10(6-9(12)14)15-8-16(11)13(2,3)4/h6-8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWAHJMUSZXDKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716495 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314988-54-9 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)